Technical Monograph: 1-Acetyl-2-methylpyrrolidine-2-carboxylic Acid
Technical Monograph: 1-Acetyl-2-methylpyrrolidine-2-carboxylic Acid
Topic: 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Structural Biologists[1]
[1][2][3]
Executive Summary & Chemical Identity
1-Acetyl-2-methylpyrrolidine-2-carboxylic acid (N-Acetyl-2-methylproline) represents a critical scaffold in the design of peptidomimetics.[1] As a derivative of
This guide analyzes the structural dynamics, synthetic pathways, and pharmaceutical utility of this constrained amino acid derivative.[2]
Chemical Data Matrix
| Property | Specification |
| IUPAC Name | 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid |
| Common Name | N-Acetyl- |
| CAS Number (Racemic) | 1409748-88-4 |
| CAS Number ((R)-isomer) | 1268520-12-2 |
| Parent Scaffold CAS | 42856-71-3 (2-Methyl-L-proline) |
| Molecular Formula | |
| Molecular Weight | 171.19 g/mol |
| Stereochemistry | Quaternary center at C2 (typically (S) for L-Proline analogs) |
Structural Architecture & Conformational Dynamics
The introduction of a methyl group at the C2 (
The Quaternary "Lock"
In native proline, the C
Amide Bond Isomerism (The Cis/Trans Equilibrium)
The peptide bond preceding a proline residue (Xaa-Pro) typically exists as an equilibrium between trans (
-
Native Proline: The trans isomer is favored (
), but the cis population is significant (~20%), allowing for "cis-proline turns."[1] -
2-Methyl Derivative: The steric bulk of the C2-methyl group creates a severe clash in the cis rotamer between the N-acetyl methyl group and the C2-methyl group.[1] Consequently, the equilibrium is heavily shifted toward the trans isomer, making the backbone more rigid.
Graphviz Visualization: Conformational Steric Clash
The following diagram illustrates the steric pressure that disfavors the cis conformation in the 2-methyl derivative.
Caption: The C2-methyl group introduces steric repulsion in the cis-rotamer, shifting equilibrium toward the trans-form.
Synthesis & Production Methodologies
Synthesizing quaternary amino acids is challenging due to the steric hindrance at the reaction center. Direct alkylation of proline is not feasible without specific auxiliary strategies to prevent racemization and ensure regioselectivity.[1]
Method A: Self-Regeneration of Stereocenters (SRS)
Developed by Seebach et al., this is the "gold standard" for generating enantiopure
-
Aminal Formation: Condensation of L-Proline with pivalaldehyde forms a bicyclic oxazolidinone.[1] The bulky tert-butyl group directs the stereochemistry.[1]
-
Enolization: Treatment with LDA generates a planar enolate.[1]
-
Alkylation: The tert-butyl group forces the electrophile (Methyl Iodide) to attack from the face opposite to the bulky group (Re-face), regenerating the stereocenter with retention of configuration.[1]
-
Hydrolysis & Acetylation: Acidic hydrolysis frees the 2-methylproline, followed by standard acetylation (AcCl or
).[1]
Method B: Proline Dimerization (Memory of Chirality)
A modern, atom-economical approach (Mhaske et al., 2025) utilizes a proline dimer intermediate. The chiral environment of the dimer directs the methylation without external auxiliaries, followed by hydrolysis.
Experimental Protocol: Acetylation of 2-Methylproline
Note: This protocol assumes the starting material (S)-2-methylproline is available.[1]
Reagents: (S)-2-methylproline, Acetic Anhydride (
-
Dissolution: Dissolve 1.0 eq of (S)-2-methylproline in dry DCM (0.1 M).
-
Base Addition: Add 3.0 eq of Pyridine. Cool to 0°C.[1]
-
Acetylation: Dropwise add 1.5 eq of Acetic Anhydride. Allow to warm to RT and stir for 4 hours.
-
Quench: Add water. Acidify aqueous layer to pH 2 with 1N HCl.[1]
-
Extraction: Extract with EtOAc (3x). Dry over
.[1][2] -
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM).
Synthesis Workflow Diagram
Caption: The Seebach SRS pathway ensures retention of chirality during the methylation step.[1]
Pharmaceutical Applications
Peptidomimetics & Helix Stabilization
The "quaternary lock" makes 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid an exceptional helix inducer .[1] In peptide drug design, replacing a native proline with this derivative can:
-
Nucleate
-helices or -helices.[1][3] -
Stabilize
-turns (specifically Type I or III).[1] -
Reduce the entropic penalty of binding to a receptor by pre-organizing the bioactive conformation.
Metabolic Stability
Peptide drugs often fail due to rapid hydrolysis by peptidases.[1] The steric bulk of the
Case Context: ACE Inhibitors
While Captopril utilizes a simple proline, second and third-generation ACE inhibitors and various GPCR ligands often explore
References
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[1] Angewandte Chemie International Edition, 1996.[1] Link
-
Beck, A. K., et al. "Synthesis of (S)
-Branched Amino Acids."[1][4] Organic Syntheses, Vol. 72, 1994. Link -
Bhatt, G. J., et al. "Atom-Economical and Scalable Asymmetric Synthesis of Daridorexant Key Starting Material (S)-2-Methylproline via the Memory of Chirality."[1][5] Organic Process Research & Development, 2025. Link
-
PubChem. "1-Acetyl-2-methylpyrrolidine-2-carboxylic acid (Compound)."[1] National Library of Medicine.[1] Link
-
DeRider, M. L., et al.
-Substituted Proline Analogues."[1] Journal of the American Chemical Society, 2002. Link
